5-Bromo-1-(4-methoxy-benzenesulfonyl)-1H-pyrrole-3-carbaldehyde
CAS No.: 881673-71-8
Cat. No.: VC11742999
Molecular Formula: C12H10BrNO4S
Molecular Weight: 344.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881673-71-8 |
|---|---|
| Molecular Formula | C12H10BrNO4S |
| Molecular Weight | 344.18 g/mol |
| IUPAC Name | 5-bromo-1-(4-methoxyphenyl)sulfonylpyrrole-3-carbaldehyde |
| Standard InChI | InChI=1S/C12H10BrNO4S/c1-18-10-2-4-11(5-3-10)19(16,17)14-7-9(8-15)6-12(14)13/h2-8H,1H3 |
| Standard InChI Key | ZKLNMQNNGBQTEW-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)C=O |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)C=O |
Introduction
Structural and Molecular Characterization
The compound’s IUPAC name, 5-bromo-1-(4-methoxyphenyl)sulfonylpyrrole-3-carbaldehyde, reflects its substitution pattern. The pyrrole ring is functionalized at the 1-position with a 4-methoxybenzenesulfonyl group, at the 3-position with an aldehyde group, and at the 5-position with bromine. Key structural identifiers include:
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SMILES:
COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)C=O -
InChIKey:
ZKLNMQNNGBQTEW-UHFFFAOYSA-N -
Canonical SMILES:
COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)C=O.
X-ray crystallography data for analogous compounds, such as 4-bromo-2-formyl-1-tosyl-1H-pyrrole, reveal orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters a = 4.84 Å, b = 13.91 Å, and c = 18.55 Å. These studies highlight intermolecular interactions, including C–H···O and π-stacking, which stabilize the crystal lattice .
Synthesis and Reaction Pathways
Synthesis of this compound typically involves sequential functionalization of the pyrrole ring. A representative pathway includes:
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Sulfonylation: Reaction of 5-bromo-1H-pyrrole-3-carbaldehyde with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.
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Bromination: Introduction of bromine using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at low temperatures (-78°C to 5°C) .
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Aldehyde Introduction: Oxidation or formylation reactions to install the aldehyde group at the 3-position.
Example Protocol:
To a solution of methyl 4-methyl-1H-pyrrole-3-carboxylate in THF, NBS and pyridine are added at -78°C. After stirring, the mixture is warmed to 5°C for 18 hours, followed by purification via silica gel chromatography to yield the brominated intermediate .
Physicochemical Properties
The compound’s properties are shaped by its functional groups:
| Property | Value/Description |
|---|---|
| Molecular Weight | 344.18 g/mol |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
| Stability | Sensitive to strong acids/bases; store at 2–8°C |
| Spectral Data (IR) | ν(C=O) ~1700 cm⁻¹, ν(SO₂) ~1350–1150 cm⁻¹ |
The methoxy group enhances solubility in organic solvents, while the sulfonyl group contributes to thermal stability. The aldehyde moiety enables further derivatization via condensation or nucleophilic addition .
Biological and Pharmacological Applications
Pyrrole derivatives are renowned for their bioactivity:
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Antimicrobial Activity: The bromine atom enhances electrophilicity, facilitating interactions with microbial enzymes.
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Anticancer Potential: Sulfonamide groups inhibit carbonic anhydrases, a target in cancer therapy .
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PAD4 Inhibition: Structural analogs demonstrate selectivity for peptidylarginine deiminase 4 (PAD4), a therapeutic target in rheumatoid arthritis and cancer .
Mechanistic Insight:
In PAD4 inhibition, the sulfonyl group binds to the enzyme’s active site, while the aldehyde may form reversible Schiff bases with lysine residues, disrupting substrate recognition .
Comparative Analysis with Related Compounds
The compound’s derivatives exhibit varied properties based on substituents:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Methyl 5-bromo-1-(4-methoxybenzenesulfonyl)-1H-pyrrole-3-carboxylate | C₁₃H₁₂BrNO₅S | Ester (-COOCH₃) vs. aldehyde (-CHO) |
| 5-Bromo-4-methyl-1H-pyrrole-3-carboxylate | C₆H₆BrNO₂ | Lacks sulfonyl and methoxy groups |
The ester derivative (CAS 881673-70-7) shows reduced reactivity compared to the aldehyde, making it more stable but less versatile in synthesis .
Industrial and Research Utility
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Chemical Synthesis: The aldehyde group serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures.
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Materials Science: Pyrrole derivatives are precursors to conductive polymers and organic semiconductors.
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Drug Discovery: Used in high-throughput screening libraries for target identification .
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